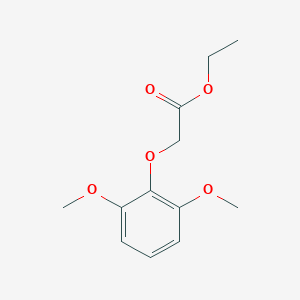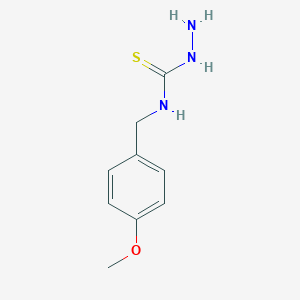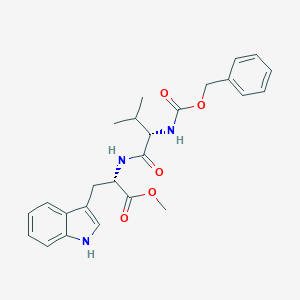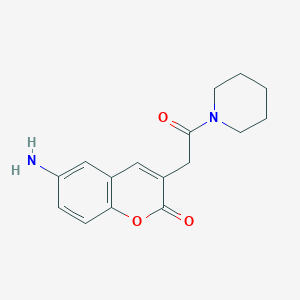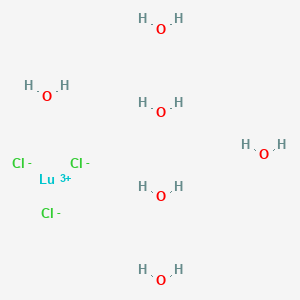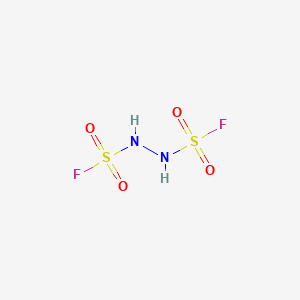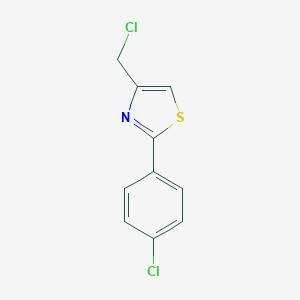![molecular formula C8H8N2O B096991 5-メトキシ-1H-ピロロ[3,2-b]ピリジン CAS No. 17288-40-3](/img/structure/B96991.png)
5-メトキシ-1H-ピロロ[3,2-b]ピリジン
概要
説明
5-Methoxy-1H-pyrrolo[3,2-b]pyridine, also known as 5-MeO-PP, is a synthetic organic compound belonging to the pyrrolo[3,2-b]pyridine family. It is a heterocyclic compound containing nitrogen, oxygen, and carbon atoms. It is a white solid substance with a low melting point, and it is soluble in both water and organic solvents.
科学的研究の応用
ヘテロ環式ビルディングブロック
“5-メトキシ-1H-ピロロ[3,2-b]ピリジン”はヘテロ環式化合物 です。ヘテロ環式化合物は、その多様な生物活性のために、医薬品化学や創薬において広く用いられています。 それらは複雑な分子の合成におけるビルディングブロックとして役立ちます 。
線維芽細胞増殖因子受容体阻害剤
研究により、“5-メトキシ-1H-ピロロ[3,2-b]ピリジン”の誘導体はFGFR1、2、および3に対して強力な活性を有することが示されています 。FGFRシグナル伝達経路の異常な活性化は、いくつかの癌の進行と発達に関連しています。 したがって、これらの誘導体は、癌治療の潜在的な候補となる可能性があります 。
抗癌剤
FGFR阻害剤に加えて、これらの誘導体は、乳癌細胞の増殖を阻害し、アポトーシスを誘導することが示されています 。 それらはまた、これらの細胞の遊走と浸潤を有意に阻害しました 。
創薬のためのリード化合物
それらの強力な活性と低分子量のために、“5-メトキシ-1H-ピロロ[3,2-b]ピリジン”のこれらの誘導体は、創薬におけるさらなる最適化のための魅力的なリード化合物となり得ます 。
高血糖症および関連疾患の治療
“5-メトキシ-1H-ピロロ[3,2-b]ピリジン”とは直接関係しませんが、ピロロ[3,4-c]ピリジン誘導体が血糖値を低下させる効果を示していることに留意する価値があります 。 それらは、高血糖症や糖尿病など、血漿血糖値の上昇を伴う疾患の予防と治療に潜在的に使用できる可能性があります 。
HIV侵入阻害剤
繰り返しになりますが、“5-メトキシ-1H-ピロロ[3,2-b]ピリジン”とは直接関係しませんが、構造的に類似しているアザインドール部分構造は、インドールスルホンアミドの合成においてHIV侵入阻害剤として使用されてきたことに留意する価値があります
作用機序
Target of Action
The primary targets of 5-methoxy-1H-pyrrolo[3,2-b]pyridine are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors . They are involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Mode of Action
5-Methoxy-1H-pyrrolo[3,2-b]pyridine interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby preventing the activation of downstream signaling .
Biochemical Pathways
The inhibition of FGFRs by 5-methoxy-1H-pyrrolo[3,2-b]pyridine affects several biochemical pathways. These include the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways . These pathways are involved in cell proliferation, migration, and angiogenesis .
Pharmacokinetics
Its low molecular weight suggests that it may have good bioavailability .
Result of Action
In vitro studies have shown that 5-methoxy-1H-pyrrolo[3,2-b]pyridine can inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
生化学分析
Biochemical Properties
The biochemical properties of 5-Methoxy-1H-pyrrolo[3,2-b]pyridine are not fully explored yet. Related pyrrolopyridine derivatives have shown activity on kinase inhibition , which suggests that 5-Methoxy-1H-pyrrolo[3,2-b]pyridine might interact with enzymes and proteins in a similar manner.
Cellular Effects
Related compounds have shown to inhibit cell proliferation and induce apoptosis in breast cancer 4T1 cells . This suggests that 5-Methoxy-1H-pyrrolo[3,2-b]pyridine might have similar effects on cell function.
Molecular Mechanism
Related compounds have shown to inhibit FGFR1, 2, and 3 . This suggests that 5-Methoxy-1H-pyrrolo[3,2-b]pyridine might exert its effects at the molecular level through similar mechanisms.
Temporal Effects in Laboratory Settings
It is known that the compound is a solid at room temperature .
Metabolic Pathways
Pyridine, a related compound, has been shown to exhibit cytotoxic properties against tumor cells due to its ortho-position at a nitrogen atom with the impact of methyl substitution on the pyridine ring in 4 or 5 positions .
Subcellular Localization
Related compounds have shown to inhibit FGFR1, 2, and 3 , suggesting that 5-Methoxy-1H-pyrrolo[3,2-b]pyridine might be localized in the same subcellular compartments where these receptors are found.
特性
IUPAC Name |
5-methoxy-1H-pyrrolo[3,2-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-11-8-3-2-6-7(10-8)4-5-9-6/h2-5,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTIFEVSWZUSXQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=C1)NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90415902 | |
| Record name | 5-methoxy-1H-pyrrolo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90415902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17288-40-3 | |
| Record name | 5-methoxy-1H-pyrrolo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90415902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methoxy-1H-pyrrolo[3,2-b]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the synthetic route used to produce 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid in this study?
A1: The research highlights a novel synthetic route for 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid using a four-step process involving Williamson and Reissert reactions []. The significance lies in its simplicity, cost-effectiveness, and suitability for industrial production due to readily available materials, straightforward purification, and minimal byproduct formation [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

